molecular formula C18H23N5O B6783079 4-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methylamino]pyridine-2-carbonitrile

4-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methylamino]pyridine-2-carbonitrile

Cat. No.: B6783079
M. Wt: 325.4 g/mol
InChI Key: XZIWDNSZAKDJHM-UHFFFAOYSA-N
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Description

4-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methylamino]pyridine-2-carbonitrile is a complex organic compound featuring a combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methylamino]pyridine-2-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Piperidine Derivative Synthesis: The piperidine ring is often synthesized via reductive amination or other cyclization methods.

    Coupling Reactions: The oxazole and piperidine derivatives are then coupled using a suitable linker, often involving nucleophilic substitution or amide bond formation.

    Final Assembly: The pyridine-2-carbonitrile moiety is introduced through a nucleophilic aromatic substitution or similar reaction, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methylamino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitriles to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing or modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

Biologically, it may be used in the study of enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules.

Medicine

Industry

Industrially, it could be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action for 4-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methylamino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methylamino]pyridine
  • 4-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methylamino]pyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 4-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methylamino]pyridine-2-carbonitrile may exhibit unique binding properties and biological activities due to the specific positioning of its functional groups. This can result in distinct pharmacological profiles and potential therapeutic applications.

Properties

IUPAC Name

4-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methylamino]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-14(2)24-18(22-13)12-23-7-4-15(5-8-23)11-21-16-3-6-20-17(9-16)10-19/h3,6,9,15H,4-5,7-8,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIWDNSZAKDJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN2CCC(CC2)CNC3=CC(=NC=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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